molecular formula C22H20ClN5O3S B3400641 N-(5-chloro-2-methoxyphenyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide CAS No. 1040664-88-7

N-(5-chloro-2-methoxyphenyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide

Cat. No.: B3400641
CAS No.: 1040664-88-7
M. Wt: 469.9 g/mol
InChI Key: NKTFMGVXQGDRJK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide is a chemical compound supplied for research and development purposes. It is provided with a minimum purity of 90% and is identified by CAS Number 1040664-88-7 . Its molecular formula is C22H20ClN5O3S, and it has a molecular weight of 469.94 g/mol . The compound features a complex structure that integrates a pyrazolo[1,5-d][1,2,4]triazine core, a finding supported by its appearance in collections of screening compounds for research . This structural class is of significant interest in medicinal chemistry for the development of novel bioactive molecules. While the specific biological pathway and full pharmacological profile of this compound require further investigation, its molecular architecture presents a promising scaffold for basic research. Potential applications include use as a key intermediate in synthetic chemistry programs or as a candidate for high-throughput screening to identify new biological activities. Researchers can leverage this compound to explore structure-activity relationships or to develop potential probes for enzyme systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[2-(4-ethylphenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-3-13-4-6-14(7-5-13)16-11-18-21(30)25-26-22(28(18)27-16)32-12-20(29)24-17-10-15(23)8-9-19(17)31-2/h4-11H,3,12H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTFMGVXQGDRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C(=C2)C(=O)NN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-chloro-2-methoxyphenyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide” typically involves multi-step organic reactions. The starting materials might include 5-chloro-2-methoxyaniline and 4-ethylbenzaldehyde, which undergo condensation reactions to form intermediate compounds. These intermediates are then subjected to cyclization and thiolation reactions under controlled conditions to yield the final product. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and thiolating agents.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

“N-(5-chloro-2-methoxyphenyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's potential applications in medicinal chemistry can be categorized as follows:

1. Anticancer Activity
Research suggests that compounds with similar structures exhibit anticancer properties. The presence of the pyrazolo and triazine moieties may enhance its efficacy against various cancer cell lines. Preliminary studies indicate that derivatives of thioacetamides can inhibit tumor growth by inducing apoptosis in cancer cells.

2. Antimicrobial Properties
Compounds containing thioacetamide groups have shown antimicrobial activity against a range of pathogens. The unique structure of N-(5-chloro-2-methoxyphenyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide may facilitate interactions with microbial enzymes or membranes, leading to bactericidal effects .

3. Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound could be explored for therapeutic use in inflammatory diseases.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include the formation of the thioamide linkage and the introduction of the pyrazolo and triazine components.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of similar compounds:

Case Study 1: Anticancer Activity
In vitro studies on related thioacetamides demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the chemical structure could enhance potency and selectivity against cancer cells .

Case Study 2: Antimicrobial Efficacy
A series of thioamide derivatives were tested against Gram-positive and Gram-negative bacteria, revealing promising antimicrobial activity comparable to established antibiotics .

Mechanism of Action

The mechanism of action of “N-(5-chloro-2-methoxyphenyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests that it could act as an inhibitor or activator of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Pyrazolo[1,5-d][1,2,4]triazin Derivatives

Several analogs share the pyrazolo[1,5-d][1,2,4]triazin core but differ in substituents and functional groups:

Compound Name Substituents Key Features Reference
N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide 4-Methoxyphenyl at position 2; 4-chlorobenzyl on acetamide Enhanced electron-withdrawing effects from Cl and OMe groups; potential for π-π stacking
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide 4-Fluorophenyl at position 2; furylmethyl on acetamide Fluorine improves metabolic stability; furan introduces hydrogen-bonding capacity
Target Compound 4-Ethylphenyl at position 8; 5-chloro-2-methoxyphenyl on acetamide Ethyl group increases lipophilicity; chloro and methoxy groups modulate steric and electronic properties N/A

Key Observations :

  • Substituent Effects : The 4-ethylphenyl group in the target compound may enhance membrane permeability compared to smaller substituents (e.g., methoxy or fluorine) .
  • Thioacetamide Linkage : The thioether bridge (S-CH2-C=O) in the target compound and analogs like likely influences conformational flexibility and binding interactions with sulfur-seeking enzymes (e.g., kinases or proteases).

Thioacetamide-Containing Compounds

Compounds with thioacetamide moieties but divergent heterocyclic cores:

Compound Name Core Structure Substituents Biological Relevance Reference
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide Quinazolinone-thiazolidinone hybrid Phenyl and thioxothiazolidinone groups Anticancer potential via dual inhibition of HDAC and topoisomerase
N-R-2-(5-(5-methylpyrazol-3-yl)-4-phenyl-1,2,4-triazole-3-ylthio)acetamides Triazole-thiol derivatives Methylpyrazole and phenyl groups Antimicrobial activity against Gram-positive bacteria
Target Compound Pyrazolo-triazin core 4-Ethylphenyl and chloro-methoxyphenyl groups Hypothesized kinase inhibition (e.g., JAK/STAT pathways) N/A

Key Observations :

  • Core Diversity: While the target compound uses a pyrazolo-triazin core, analogs like and employ quinazolinone or triazole scaffolds. These differences may alter target selectivity and pharmacokinetic profiles.
  • Bioactivity Trends : Thioacetamide derivatives often exhibit antimicrobial or cytotoxic activities, suggesting the target compound may share similar properties .

Substituent-Driven Property Modifications

  • Electron Effects : The 5-chloro-2-methoxyphenyl group combines electron-withdrawing (Cl) and electron-donating (OMe) effects, which may fine-tune binding affinity to hydrophobic enzyme pockets .
  • Synthetic Accessibility : Analogs like and highlight the use of thioglycolic acid and hydrazide intermediates in thioacetamide synthesis, suggesting viable routes for the target compound’s preparation.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of heterocyclic compounds and features a complex structure with both pyrazolo and triazine moieties. Understanding its biological activity is crucial for exploring its therapeutic potential.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in critical cellular pathways. The presence of functional groups in its structure suggests it may act as an inhibitor or modulator of these targets, leading to alterations in biological processes.

Biological Activity

Recent studies have highlighted the potential anticancer properties of compounds within the pyrazole family, which includes this compound. For instance:

  • Anticancer Activity : Various derivatives have shown significant cytotoxic effects against multiple cancer cell lines. For example, compounds similar to this one exhibited IC50 values indicating effective inhibition of cell growth in lines such as MCF7 and HCT116. Specific studies report IC50 values ranging from 0.39 µM to 49.85 µM for different pyrazole derivatives .
CompoundCell LineIC50 (µM)
Compound 21HCT1160.39 ± 0.06
Compound 21MCF70.46 ± 0.04
Compound 6A54926

Case Studies

Several research articles have documented the biological activity of compounds related to this compound:

  • Study on Pyrazole Derivatives : A review highlighted the anticancer efficacy of various pyrazole derivatives against several cancer cell lines. Compounds displayed significant growth inhibition and induced apoptosis in cancer cells .
  • Mechanistic Insights : Research indicated that certain pyrazole compounds could inhibit specific kinases involved in cancer progression, suggesting a targeted approach for therapy.

Q & A

Q. What are the key steps in synthesizing this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, typically starting with the formation of heterocyclic cores (e.g., pyrazolo-triazine) followed by coupling with thioacetamide derivatives. For example:

  • Step 1: Cyclocondensation of precursors (e.g., 5-phenyl-1,3,4-thiadiazole derivatives) under reflux with ethanol or sulfuric acid .
  • Step 2: Thioacetamide linkage via nucleophilic substitution, often requiring controlled pH and inert atmospheres .
  • Intermediate Characterization: Techniques like TLC (chloroform:acetone, 3:1) for reaction monitoring, IR spectroscopy (e.g., ν~1650 cm⁻¹ for C=O), and 1H NMR (e.g., δ 7.5–8.0 ppm for aromatic protons) are critical. Mass spectrometry (e.g., FAB-MS) confirms molecular ions (e.g., m/z = 384 [M+H]⁺) .

Q. Which spectroscopic methods are critical for confirming the compound’s structure?

  • 1H/13C NMR: Identifies substituents (e.g., methoxy groups at δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm) .
  • IR Spectroscopy: Detects functional groups (e.g., C=S at ~1250 cm⁻¹, C=O at ~1670 cm⁻¹) .
  • Mass Spectrometry: Confirms molecular weight (e.g., via FAB-MS or ESI-MS) and fragmentation patterns .
  • X-ray Diffraction: Resolves crystal packing and bond angles (e.g., dihedral angles in the pyrazolo-triazine core) .

Q. What role does X-ray diffraction play in structural analysis?

X-ray crystallography resolves stereochemical ambiguities and validates computational models. For example, co-crystals of intermediates (e.g., thioacetamide derivatives) are analyzed to confirm bond lengths (e.g., C-S ~1.7 Å) and intermolecular interactions (e.g., hydrogen bonding networks) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions .
  • Catalysts: Bases like triethylamine or K₂CO₃ facilitate deprotonation during thioacetamide formation .
  • Temperature Control: Reflux (e.g., 70–80°C) accelerates cyclization, while room-temperature stirring minimizes side reactions in acid-sensitive steps .
  • Purity Monitoring: HPLC with C18 columns (acetonitrile/water gradient) ensures >95% purity before proceeding to subsequent steps .

Q. How should discrepancies between experimental and computational spectral data be resolved?

  • Cross-Validation: Compare experimental NMR/IR data with DFT-optimized structures (e.g., using Gaussian at B3LYP/6-31G* level). Adjust computational parameters (e.g., solvent models) to match experimental conditions .
  • Crystallographic Refinement: Use SHELXL for structural refinement to resolve conflicts (e.g., incorrect bond hybridization in initial models) .

Q. What strategies mitigate decomposition during storage or reactions?

  • Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Protective Groups: Introduce tert-butoxycarbonyl (Boc) groups for amine protection during synthesis .
  • Inert Atmosphere: Use argon/nitrogen for oxygen-sensitive steps (e.g., thiol oxidation prevention) .

Q. How is the compound’s reactivity toward nucleophiles or electrophiles evaluated?

  • Kinetic Studies: Track reaction rates under varying pH (e.g., acetate buffer for acidic conditions) and temperatures .
  • Electrophilic Substitution: React with bromine (Br₂ in CCl₄) to assess aromatic ring activation .
  • Thiol Reactivity: Use Ellman’s reagent (DTNB) to quantify free thiol groups .

Data Contradiction Analysis

Q. How are conflicting crystallographic and spectroscopic data reconciled?

  • Multi-Technique Approach: Combine X-ray (for solid-state structure) with solution-state NMR to identify conformational flexibility .
  • Dynamic NMR: Detect rotamers or tautomers causing split signals (e.g., variable-temperature NMR from 25°C to −40°C) .

Q. What experimental designs validate the compound’s mechanism of action in biological assays?

  • Docking Studies: Use AutoDock Vina to predict binding to targets (e.g., kinase domains) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry .
  • SAR Analysis: Synthesize analogs (e.g., replacing 4-ethylphenyl with fluorophenyl) to correlate structure with activity .

Methodological Resources

  • Structural Refinement: SHELX software suite for crystallographic analysis .
  • Synthetic Protocols: Multi-step organic synthesis with TLC/HPLC monitoring .
  • Data Interpretation: DFT calculations (Gaussian) and spectral databases (PubChem) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide

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